1-Benzamido-2-(2-nitrophenyl)guanidine
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Overview
Description
1-Benzamido-2-(2-nitrophenyl)guanidine is a compound that belongs to the class of guanidines, which are known for their diverse applications in various fields such as pharmaceuticals, organocatalysis, and the synthesis of heterocycles . This compound is characterized by the presence of a benzamido group and a nitrophenyl group attached to the guanidine core, making it a unique and valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Benzamido-2-(2-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis method provides a straightforward and efficient route to obtain diverse guanidines with yields up to 81% under mild conditions . Another method involves the use of transition metal catalysis, where guanylation reactions of amines with carbodiimides or tandem catalytic guanylation/cyclization reactions are employed .
Chemical Reactions Analysis
1-Benzamido-2-(2-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Scientific Research Applications
1-Benzamido-2-(2-nitrophenyl)guanidine has a wide range of applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its guanidine functionality.
Mechanism of Action
The mechanism of action of 1-Benzamido-2-(2-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and proteins. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, leading to inhibition or modulation of their activity . This compound can disrupt cellular processes by binding to specific sites on enzymes, thereby affecting their function and leading to various biological effects.
Comparison with Similar Compounds
1-Benzamido-2-(2-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
Isopropoxy Benzene Guanidine: Known for its antibacterial activity against multidrug-resistant pathogens.
N-Phthaloylguanidines: Used in the synthesis of diverse guanidines with different substituents.
S-Methylisothioureas: Commonly employed as starting materials for guanidine synthesis. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzamido-2-(2-nitrophenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c15-14(16-11-8-4-5-9-12(11)19(21)22)18-17-13(20)10-6-2-1-3-7-10/h1-9H,(H,17,20)(H3,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNILZKSEGSPXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=NC2=CC=CC=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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